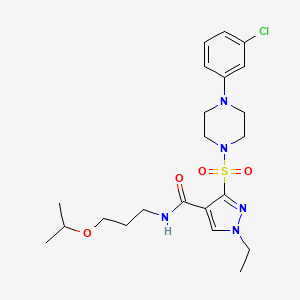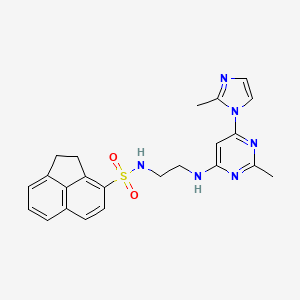![molecular formula C8H7N3O2 B2628309 3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1248700-20-0](/img/structure/B2628309.png)
3-[(Pyridin-4-yl)methyl]-4,5-dihydro-1,2,4-oxadiazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives can vary greatly depending on the specific compound. Generally, they can be synthesized through various methods including cyclization reactions, ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. They often involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Again, without specific information on the compound, it’s difficult to provide a detailed analysis of its chemical reactions. Pyridine derivatives can undergo a variety of reactions, including those involving their nitrogen atom or any functional groups they may have .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary greatly depending on their specific structure. Factors such as their size, shape, charge distribution, and the presence of functional groups can all influence their properties .Mécanisme D'action
Safety and Hazards
Orientations Futures
Research on pyridine derivatives is ongoing, and there are many potential future directions. These could include further studies on their potential applications in disease treatment, as well as their potential as antibacterial and antifungal agents. New synthetic methods and strategies for designing pyridine derivatives with different biological profiles are also areas of active research .
Propriétés
IUPAC Name |
3-(pyridin-4-ylmethyl)-4H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8-10-7(11-13-8)5-6-1-3-9-4-2-6/h1-4H,5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPKAKIPSOQAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=NOC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
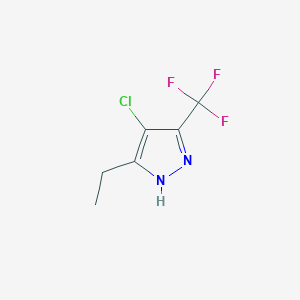
methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)
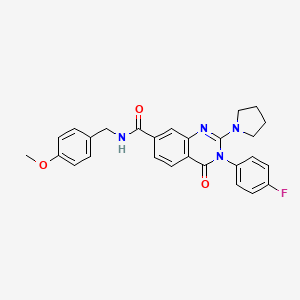



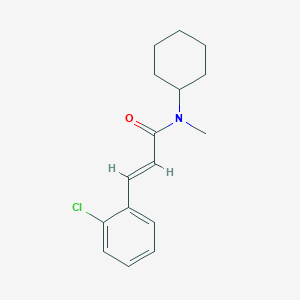


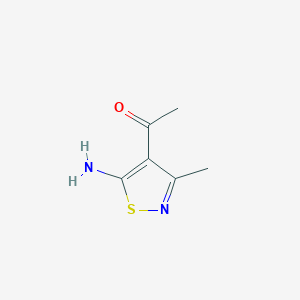
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
